molecular formula C13H15N3O2S B3728810 6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol

6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol

Cat. No. B3728810
M. Wt: 277.34 g/mol
InChI Key: RGZOSHJXKHUXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol, also known as PPPT, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyrimidine derivatives and has shown promising results in various experiments.

Mechanism of Action

6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. 6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol has also been shown to improve memory and learning, and to have a protective effect on the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol is its versatility. It can be used in a variety of experiments to study different biological processes. However, one of the limitations of 6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol is its relatively low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several potential future directions for research on 6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol. One area of interest is the development of new synthetic routes to improve the yield and purity of the compound. Another area of interest is the investigation of 6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol's potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol and its potential applications in other areas of medicine.

Scientific Research Applications

6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol has been extensively used in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. 6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol has also been shown to have a positive effect on memory and learning, making it a potential candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

4-amino-2-(3-phenoxypropylsulfanyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c14-11-9-12(17)16-13(15-11)19-8-4-7-18-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZOSHJXKHUXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-(3-phenoxypropylsulfanyl)-1H-pyrimidin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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